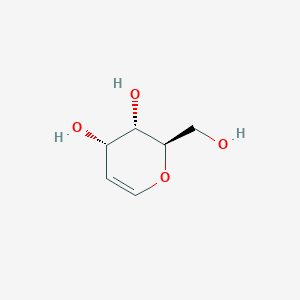

(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Beschreibung

Eigenschaften

Molekularformel |

C6H10O4 |

|---|---|

Molekulargewicht |

146.14 g/mol |

IUPAC-Name |

(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |

InChI |

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5+,6-/m0/s1 |

InChI-Schlüssel |

YVECGMZCTULTIS-JKUQZMGJSA-N |

Isomerische SMILES |

C1=CO[C@@H]([C@H]([C@H]1O)O)CO |

Kanonische SMILES |

C1=COC(C(C1O)O)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol generally involves the controlled elimination of alcohols from suitably substituted tetrahydropyran precursors, specifically 2-alkoxy-tetrahydropyrans. This elimination forms the dihydropyran ring system with the desired substitution pattern.

Preparation via Elimination from 2-Alkoxy-Tetrahydropyrans

- Starting Materials: 2-alkoxy-tetrahydropyrans, where the alkoxy group and other substituents are chosen to yield the target dihydropyran upon elimination.

- Reaction Conditions: Heating the 2-alkoxy-tetrahydropyrans in the presence of strong acids or phosphorus pentoxide at temperatures typically between 130 °C and 200 °C.

- Mechanism: The process involves the cleavage of the alkoxy group with concomitant elimination of an alcohol molecule, resulting in the formation of the 3,4-dihydro-2H-pyran ring.

Advanced Process Using High-Boiling Mineral Oils

A more refined and industrially advantageous method involves:

- Procedure: Introducing the 2-alkoxy-tetrahydropyran in liquid or gaseous form into a high-boiling mineral oil heated above the boiling point of the dihydropyran product (typically 150 to 350 °C).

- Purpose: The mineral oil acts as a medium that facilitates the removal of the dihydropyran product in the gaseous phase, minimizing side reactions such as polymerization and isomerization that reduce yield.

- Reactor Setup: Vertical cylindrical reactors like bubble columns or packed columns are used, where the starting material is fed at the bottom and the gaseous dihydropyran is drawn off at the top.

- Continuous Operation: The process is preferably run continuously, with mineral oil being renewed to remove by-products and maintain efficiency.

- Advantages: This method improves yield and purity by avoiding harsh catalysts and reducing by-product formation.

Detailed Reaction Parameters and Outcomes

| Parameter | Details |

|---|---|

| Temperature Range | 130–200 °C (acid catalysis); 150–350 °C (mineral oil) |

| Catalyst | Strong acids (e.g., sulfuric acid), phosphorus pentoxide; or thermal elimination without catalyst in mineral oil |

| Reaction Medium | Liquid phase or mineral oil (high boiling) |

| Reaction Mode | Batch or continuous (continuous preferred) |

| By-Products | Polymerization products, isomerization products |

| Purification | Gas-phase product condensation followed by distillation or fractionation |

| Yield | Improved yields with mineral oil method; exact values depend on substrate and conditions |

| Product Form | Gaseous dihydropyran condensed to liquid for isolation |

Synthetic Route Summary

Synthesis of 2-Alkoxy-Tetrahydropyran Precursors: These are prepared by known methods involving protection and functionalization of sugar derivatives or related cyclic ethers.

Thermal or Acid-Catalyzed Elimination: The 2-alkoxy group is eliminated under heating, forming the dihydropyran ring with the desired hydroxyl substitution pattern.

Product Isolation: The dihydropyran is removed from the reaction medium by gas-phase extraction (in mineral oil process) or by conventional extraction and purification methods.

Further Functionalization: The dihydropyran intermediate can be transformed into other functional groups such as hydroxymethyl aldehydes or carboxyl groups for use in pharmaceuticals or agrochemicals.

Research Outcomes and Applications

- The described preparation methods yield (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol with high stereochemical purity and functional group integrity.

- The compound serves as a valuable intermediate for synthesizing pharmaceuticals, dyes, and crop protection agents, especially herbicides with cyclohexane-1,3-dione skeletons.

- The continuous mineral oil process enhances scalability and industrial applicability by reducing by-products and facilitating product recovery.

Summary Table of Preparation Methods

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid-catalyzed elimination | 130–200 °C, strong acid catalyst | Well-established, straightforward | Side reactions, by-products |

| Thermal elimination in mineral oil | 150–350 °C, no catalyst, continuous | High purity, reduced by-products, scalable | Requires specialized equipment |

Analyse Chemischer Reaktionen

Palladium-Catalyzed Aminocarbonylation

Glucal derivatives serve as substrates in palladium-catalyzed reactions. For example, 1-iodoglucal (a related iodinated derivative) undergoes aminocarbonylation with aryl amines under Pd-PEPPSI catalysis to yield glucoamide products. The mechanism involves:

-

Oxidative insertion of Pd(0) into the C–I bond.

-

CO insertion to form an acyl palladium intermediate.

-

Deprotonation of the amine and reductive elimination to release the product .

Key Reaction Data:

| Reaction Conditions | Catalysts/Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 80°C, CO atmosphere | Pd-PEPPSI, DIPEA | Glucoamides | 60–90% |

Electron-deficient anilines (e.g., nitro-substituted) show higher yields due to enhanced amine nucleophilicity .

C-Glycosylation with o-Alkynylanilines

Glucal participates in Pd-catalyzed C-glycosylation reactions with o-alkynylanilines to form 3-indolyl-C-glycosides. The process involves:

-

Sonogashira coupling of o-iodoanilines with alkynes.

-

Cyclization and trifluoroacetylation to generate indole intermediates.

Example Reaction Pathway:

texto-Alkynylaniline + 1-Iodoglucal → Pd catalysis → 3-Indolyl-C-glycoside

Key Conditions :

Dihydroxylation and Epoxidation

The double bond in glucal undergoes stereoselective dihydroxylation using OsO₄ to form diol derivatives. For example:

-

OsO₄-mediated dihydroxylation yields (2R,3R,4S)-triol derivatives with >85% diastereomeric excess .

-

Epoxidation with DMDO (dimethyldioxirane) generates an epoxide intermediate, which can be further functionalized .

Stereochemical Outcomes:

| Reagent | Product | Configuration | Reference |

|---|---|---|---|

| OsO₄ | (2R,3R,4S)-triol | 2,3-trans, 3,4-cis | |

| DMDO | Epoxide | 2,3-cis |

Acetylation and Protecting Group Strategies

The hydroxyl groups in glucal are selectively acetylated for synthetic applications:

-

Trifluoroacetylation : Using trifluoroacetic anhydride (TFAA) in CH₂Cl₂ with Et₃N yields peracetylated derivatives .

-

Benzylation : Benzyl bromide/Ag₂O selectively protects primary hydroxyl groups .

Acetylation Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TFAA | 0°C → rt, CH₂Cl₂ | Peracetyl-glucal | 95% | |

| BnBr, Ag₂O | Reflux, DMF | 2-O-Benzyl-glucal | 88% |

Reduction and Hydrogenation

Catalytic hydrogenation of glucal over Pd/C or PtO₂ reduces the double bond to form tetrahydro-2H-pyran derivatives:

Glycosylation Reactions

Glucal acts as a glycosyl donor in acid-catalyzed glycosylation:

-

Ferrier Rearrangement : BF₃·OEt₂ promotes glycosylation with alcohols to yield 2,3-unsaturated glycosides .

Example:

textGlucal + ROH → BF₃ catalysis → 2,3-Unsaturated glycoside

Conditions : BF₃·OEt₂ (0.1 equiv), CH₂Cl₂, 0°C → rt.

Yield : 80–92% .

Mechanistic Insights and Challenges

Wissenschaftliche Forschungsanwendungen

(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a substrate in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical effects. The compound may modulate specific pathways by inhibiting or activating enzymes, leading to various physiological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol include other pyran derivatives and diols with similar structural features. Examples include:

- (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol analogs with different substituents on the pyran ring.

- Other dihydropyran compounds with hydroxyl groups in different positions.

Uniqueness

The uniqueness of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol lies in its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups

Biologische Aktivität

(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, also known by its CAS number 13265-84-4, is a compound with notable biological activities. This compound has garnered interest due to its potential applications in various fields such as pharmaceuticals and biochemistry. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

- Structure : The compound features a pyran ring with hydroxymethyl and diol functionalities, contributing to its reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds similar to (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects. Similar compounds have been shown to promote synaptogenesis and neurogenesis, enhancing cognitive functions.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the effects of flavonoids on neuroplasticity. The findings suggested that these compounds enhance the phosphorylation of CREB (cAMP response element-binding protein) and increase levels of BDNF (brain-derived neurotrophic factor), promoting neuronal health and function .

Case Study 2: Antioxidant Properties

In another study focusing on antioxidant properties, the compound was evaluated using various assays that measure free radical scavenging abilities. Results indicated a significant reduction in oxidative stress markers when treated with (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol compared to control groups .

Toxicological Profile

The safety profile of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is essential for its application in medicinal chemistry. Preliminary toxicity assessments indicate that related compounds can be irritating to skin and eyes but show low acute toxicity levels in animal models.

Q & A

Basic Questions

Q. What safety protocols are recommended for handling (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol in laboratory settings?

- Methodological Answer :

- Engineering Controls : Ensure proper ventilation and use fume hoods during handling to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear NIOSH-approved safety goggles, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves for defects before use and dispose of contaminated gloves properly .

- Hygiene Practices : Wash hands thoroughly after handling and avoid skin contact. Use spill containment kits for accidental releases to prevent environmental contamination .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving spatial arrangement of substituents .

- NMR Spectroscopy : Use - and -NMR with coupling constants (-values) to identify axial/equatorial proton orientations and vicinal diol interactions. Compare with diastereomeric standards if available .

- Optical Rotation : Measure specific rotation and compare with literature values for chiral dihydro-pyran derivatives .

Q. What analytical techniques are suitable for purity assessment?

- Methodological Answer :

- HPLC with UV/RI Detection : Quantify impurities using reverse-phase columns (C18) and isocratic elution with aqueous/organic mobile phases .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and detect trace contaminants via high-resolution MS (HRMS) .

- Karl Fischer Titration : Determine water content, critical for hygroscopic diols .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Cross-Validation : Combine -NMR, -NMR, and 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can clarify connectivity between hydroxyl groups and the pyran ring .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

- Crystallographic Refinement : Re-examine X-ray data with higher-resolution crystals or alternative space groups to resolve ambiguities .

Q. What experimental strategies are effective for studying the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy or HPLC at timed intervals. Identify degradation products using LC-MS .

- Kinetic Analysis : Determine rate constants () for hydrolysis or oxidation reactions under controlled pH. Use Arrhenius plots to model temperature dependence .

- Reaction Quenching : For unstable intermediates, employ rapid-injection NMR or cryogenic trapping to capture transient species .

Q. How can environmental fate studies be designed to assess ecological risks?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301/303 guidelines to test microbial degradation in aqueous systems. Measure half-life () via LC-MS quantification .

- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201) to determine EC50 values. Compare with structurally similar compounds (e.g., dihydro-pyran derivatives) for structure-activity relationships .

- Soil Mobility Studies : Use column leaching experiments to assess adsorption coefficients () and potential groundwater contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.